SERT Binding Affinity Comparison
2-Methyl-1-(2-methylphenyl)piperazine exhibits high binding affinity for the rat serotonin transporter (SERT) with a Ki of 20 nM, measured via displacement of [3H]paroxetine [1]. In contrast, the ortho-methyl analog 1-(2-methylphenyl)piperazine (oMPP) lacks significant SERT binding affinity, instead functioning as a substrate-type monoamine releaser [2]. Similarly, mCPP displays only modest SERT affinity with an IC50 of 230 nM in human occipital cortex [3]. This represents an approximate 11.5-fold higher SERT affinity for 2-Methyl-1-(2-methylphenyl)piperazine compared to mCPP.
| Evidence Dimension | Serotonin transporter (SERT) binding affinity |
|---|---|
| Target Compound Data | Ki = 20 nM |
| Comparator Or Baseline | mCPP: IC50 = 230 nM; oMPP: no significant SERT binding reported |
| Quantified Difference | 11.5-fold higher SERT affinity vs mCPP; functionally distinct SERT inhibitor vs oMPP releaser |
| Conditions | Rat SERT; [3H]paroxetine radioligand for target compound; human occipital cortex [125I]RTI-55 for mCPP |
Why This Matters
This high SERT affinity positions 2-Methyl-1-(2-methylphenyl)piperazine as a valuable probe for studying serotonin transporter pharmacology, whereas oMPP and mCPP are unsuitable for SERT-focused investigations.
- [1] BindingDB entry BDBM50473545 (CHEMBL168205). Affinity data for 2-Methyl-1-(2-methylphenyl)piperazine at the sodium-dependent serotonin transporter (SERT). Curated by PDSP Ki Database. View Source
- [2] Rothman RB, Baumann MH. Serotonin–norepinephrine–dopamine releasing agents: pharmacology and therapeutic potential. Wikipedia entry for ortho-Methylphenylpiperazine, citing Rothman RB, Baumann MH. Eur J Pharmacol. 2003;466(3):211-220. View Source
- [3] The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. NeuroReport. 1992;3(8):699-702. View Source
